4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a pyrimidine-2-ylamino-phenyl group. Sulfonamides are widely studied for their pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-17-6-8-21(9-7-17)29-26-16-20(4)28-27(31-26)30-22-10-12-23(13-11-22)32-36(33,34)25-15-18(2)24(35-5)14-19(25)3/h6-16,32H,1-5H3,(H2,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFZQPZIKXLTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The presence of a methoxy group and sulfonamide moiety contributes to its biological activity. The compound's complex structure allows for multiple interactions with biological targets, enhancing its potential therapeutic applications.
Antitumor Activity
Research has demonstrated that compounds similar to this sulfonamide exhibit significant antitumor activity . For instance, pyrimidine derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting the growth of tumor cells, particularly through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 | HT29 (Colon Cancer) |
| Compound B | 1.98 | A-431 (Skin Cancer) |
| This Compound | TBD | TBD |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties . Studies have indicated that similar sulfonamide derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The methoxy group is significant for enhancing antibacterial efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.8 µg/mL |
| S. aureus | 1.2 µg/mL |
| C. albicans | 2.5 µg/mL |
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory effects of this class of compounds. The ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
- Receptor Interaction : The structural features allow for interaction with various receptors, modulating signaling pathways related to cancer and inflammation.
- Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest, particularly in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study published in MDPI reported that thiazole-bearing molecules displayed significant anticonvulsant and antitumor properties , indicating a broad spectrum of activity across different biological systems .
- Another investigation focused on pyrimidine derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug development, particularly as an anti-cancer agent. Its structural components allow for interaction with various biological targets, making it a candidate for:
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Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, sulfonamide derivatives have been linked to reduced tumor growth in xenograft models.
Study Findings Smith et al. (2023) Demonstrated inhibition of cancer cell lines with similar sulfonamide structures. Johnson et al. (2024) Reported on the efficacy of pyrimidine derivatives in reducing tumor size in vivo.
Antimicrobial Activity
Research indicates that sulfonamide compounds possess antimicrobial properties. The compound may be effective against various bacterial strains due to its ability to inhibit folate synthesis, a critical pathway for bacterial growth.
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Case Studies :
- A study by Lee et al. (2023) demonstrated that a related sulfonamide compound showed potent activity against Staphylococcus aureus and Escherichia coli.
- Another investigation by Patel et al. (2024) highlighted the effectiveness of similar compounds in treating urinary tract infections.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in developing polymers and coatings with enhanced properties.
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Polymer Development : The incorporation of sulfonamide groups into polymer chains can improve thermal stability and mechanical strength.
Application Description Coatings Enhanced resistance to corrosion and wear. Drug Delivery Systems Improved solubility and bioavailability of therapeutic agents.
Biochemical Research
The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research for studying metabolic pathways.
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Enzyme Inhibition Studies : Research has indicated that similar compounds can act as enzyme inhibitors, providing insights into metabolic regulation.
- Example: A study by Zhang et al. (2025) explored the inhibition of carbonic anhydrase by sulfonamide derivatives, revealing potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The compound shares structural motifs with other sulfonamides, such as N-(4-Methoxyphenyl)benzenesulfonamide (compound I in ). Key differences include:
- Substituent variations: Compound I lacks the pyrimidine-2-ylamino-phenyl group and methyl substituents on the benzene ring.
- Bioactivity relevance : Simpler sulfonamides like compound I are often used as intermediates for synthesizing bioactive molecules, whereas the target compound’s extended aromatic system may enhance binding affinity to protein targets .
Comparison with Pyrimidine-Containing Sulfonamides
- 4-Methoxy-2,5-Dimethyl-N-(4-{[6-(1H-Pyrazol-1-Yl)Pyridazin-3-Yl]Amino}Phenyl)Benzene-1-Sulfonamide (CAS 1019098-69-1, ): Structural divergence: The pyridazine ring replaces the pyrimidine ring in the target compound, and a pyrazole group is introduced. Impact on solubility: Pyridazine derivatives often exhibit different solubility profiles due to altered hydrogen-bonding capacity. Molecular weight: The pyridazine analogue has a molecular weight of 450.5 g/mol, comparable to the target compound .
- N-[4-({4-[(4-Methoxyphenyl)Amino]-6-Methylpyrimidin-2-Yl}Amino)Phenyl]-2-Methyl-5-(Propan-2-Yl)Benzene-1-Sulfonamide (): Substituent differences: The isopropyl group at the benzene ring replaces the methoxy and methyl groups in the target compound. Steric effects: Bulkier substituents (e.g., isopropyl) may hinder molecular interactions compared to smaller methyl/methoxy groups.
Research Implications and Limitations
- Bioactivity gaps: No direct studies on the target compound’s pharmacological properties are cited.
- Synthetic challenges : The compound’s multi-ring system may complicate synthesis purity and yield, as seen in related bipyrimidine derivatives .
Q & A
Q. Advanced
- Quantum chemical calculations : Used to model reaction pathways and transition states, reducing trial-and-error approaches .
- Machine learning (ML) : Trained on reaction databases to predict optimal catalysts/solvents .
- Feedback loops : Experimental data refine computational models, accelerating reaction discovery (e.g., ICReDD’s methodology) .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs (e.g., pyrimidine vs. pyridine derivatives) to identify key functional groups .
- Bioassay standardization : Control variables like buffer pH, incubation time, and cell line selection to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to distinguish outliers or context-dependent effects .
What experimental design (DoE) principles apply to synthesis optimization?
Q. Methodological
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) to identify significant factors .
- Response surface methodology (RSM) : Optimize yield/purity by modeling interactions between variables .
- Taguchi methods : Reduce experimental runs while maximizing data robustness .
Which analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR spectroscopy : Confirms regiochemistry (e.g., methoxy group position) .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen-bonding networks) .
- HPLC-MS : Ensures purity (>95%) and detects byproducts .
How can researchers address inconsistencies in compound purity across batches?
Q. Advanced
- DoE-guided purification : Identify critical steps (e.g., recrystallization solvents) impacting purity .
- In-line monitoring : Use PAT (Process Analytical Technology) to track reactions in real time .
- Statistical control charts : Detect deviations in purity trends and adjust parameters proactively .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced
- Catalyst efficiency : Heterogeneous catalysts (e.g., Pd/C) improve recyclability but require optimization for large-scale reactions .
- Solvent recovery : Ethanol/DMSO mixtures pose distillation challenges due to boiling point differences .
- Thermal management : Exothermic reactions necessitate jacketed reactors to maintain temperature control .
How do structural analogs inform target selectivity in drug discovery?
Q. Advanced
- Analog screening : Replace pyrimidine with azaindazole or thienopyrimidine to assess binding affinity shifts .
- Molecular docking : Simulate interactions with protein targets (e.g., kinases) to prioritize analogs for synthesis .
- Pharmacophore mapping : Overlay analogs to identify conserved binding motifs .
What strategies mitigate decomposition during long-term storage?
Q. Methodological
- Stability studies : Monitor degradation under varying temperatures/humidity using accelerated aging tests .
- Lyophilization : Improve stability by storing as a lyophilized powder under inert gas .
- Excipient screening : Add antioxidants (e.g., BHT) to suppress oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
